6-Fluoro-7-(trifluoromethoxy)-3,4-dihydronaphthalen-1(2h)-one
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Overview
Description
6-Fluoro-7-(trifluoromethoxy)-3,4-dihydronaphthalen-1(2H)-one is a synthetic organic compound characterized by the presence of fluorine and trifluoromethoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-7-(trifluoromethoxy)-3,4-dihydronaphthalen-1(2H)-one typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of strong bases and polar aprotic solvents to facilitate the substitution process .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process while maintaining consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-7-(trifluoromethoxy)-3,4-dihydronaphthalen-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
6-Fluoro-7-(trifluoromethoxy)-3,4-dihydronaphthalen-1(2H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 6-Fluoro-7-(trifluoromethoxy)-3,4-dihydronaphthalen-1(2H)-one involves its interaction with specific molecular targets and pathways. The presence of fluorine and trifluoromethoxy groups can enhance the compound’s binding affinity to target proteins, leading to modulation of their activity. These interactions can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
6-Fluoro-7-chloro-4-oxo-4H-chromene-3-carboxylic acid: Similar in structure but contains a chloro group instead of a trifluoromethoxy group.
6-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline: Contains a quinoline ring and a trifluoromethyl group, differing in the core structure.
Uniqueness
6-Fluoro-7-(trifluoromethoxy)-3,4-dihydronaphthalen-1(2H)-one is unique due to the combination of its fluorine and trifluoromethoxy groups, which confer distinct chemical and biological properties. These features make it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C11H8F4O2 |
---|---|
Molecular Weight |
248.17 g/mol |
IUPAC Name |
6-fluoro-7-(trifluoromethoxy)-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C11H8F4O2/c12-8-4-6-2-1-3-9(16)7(6)5-10(8)17-11(13,14)15/h4-5H,1-3H2 |
InChI Key |
UZPAOQWHNZVHED-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC(=C(C=C2C(=O)C1)OC(F)(F)F)F |
Origin of Product |
United States |
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